2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde

Catalog No.
S13549013
CAS No.
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde

Product Name

2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde

IUPAC Name

7,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-7-3-4-9-5-10(6-14)12(15)13-11(9)8(7)2/h3-6H,1-2H3,(H,13,15)

InChI Key

OPTMTTQSLOPABA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)C=O)C

2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a quinoline core with hydroxyl and aldehyde functional groups. Its molecular formula is C12H11NO\text{C}_{12}\text{H}_{11}\text{NO}, and it has a molecular weight of approximately 201.22 g/mol. The compound features a hydroxyl group at the second position and an aldehyde group at the third position of the quinoline ring, along with two methyl groups at the seventh and eighth positions. This arrangement contributes to its potential reactivity and biological activity.

  • Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.
  • Condensation Reactions: The compound can undergo condensation reactions with amines or other nucleophiles, forming imines or other derivatives.
  • Reduction Reactions: The aldehyde functionality can be reduced to an alcohol using reducing agents such as sodium borohydride.

These reactions are significant for synthesizing derivatives or exploring its reactivity in different chemical environments.

2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde exhibits notable biological activities:

  • Antioxidant Properties: Studies have indicated that compounds in the quinoline family can scavenge free radicals, suggesting that this compound may possess antioxidant capabilities .
  • Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, which may extend to 2-hydroxy-7,8-dimethylquinoline-3-carbaldehyde, making it a candidate for further investigation in medicinal chemistry .
  • Enzyme Inhibition: Some studies suggest potential inhibition of specific enzymes, which could be relevant for therapeutic applications.

The synthesis of 2-hydroxy-7,8-dimethylquinoline-3-carbaldehyde can be achieved through several methods:

  • Starting from 2-Amino-7,8-dimethylquinoline:
    • Reacting the amine with an appropriate aldehyde in the presence of acid catalysts to form the desired compound.
  • Using Quinoline Derivatives:
    • Modifying existing quinoline derivatives by introducing hydroxyl and aldehyde groups through selective functionalization reactions.
  • Multistep Synthesis:
    • A more complex route involving multiple steps that may include nitration, reduction, and subsequent reactions to achieve the final product.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde has several applications:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly as an antimicrobial or antioxidant agent.
  • Chemical Research: Used in studies related to quinoline chemistry and as a building block for further chemical modifications.
  • Material Science: Investigated for its properties in developing new materials or coatings due to its unique chemical structure.

Research into the interaction of 2-hydroxy-7,8-dimethylquinoline-3-carbaldehyde with biological macromolecules is crucial for understanding its biological activity. Studies may focus on:

  • Protein Binding Studies: Evaluating how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively this compound enters cells can inform its potential therapeutic applications.

These studies are essential for elucidating the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with 2-hydroxy-7,8-dimethylquinoline-3-carbaldehyde. Notable examples include:

  • 7-Hydroxyquinoline
    • Structure: Contains a hydroxyl group at position seven.
    • Unique Feature: Known for its chelating properties.
  • 8-Hydroxyquinoline
    • Structure: Hydroxyl group at position eight.
    • Unique Feature: Exhibits strong metal ion chelation abilities.
  • 2-Hydroxyquinoline
    • Structure: Hydroxyl group at position two.
    • Unique Feature: Often used as a precursor in organic synthesis.

Comparison Table

Compound NameHydroxyl PositionAldehyde GroupUnique Features
2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde2YesPotential antioxidant and antimicrobial properties
7-Hydroxyquinoline7NoStrong chelating agent
8-Hydroxyquinoline8NoEffective against metal ion toxicity
2-Hydroxyquinoline2NoVersatile precursor in synthesis

This comparison highlights the unique positioning of the hydroxyl and aldehyde groups in determining the reactivity and biological activity of each compound.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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